N~1~-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinyl group, a hydroxypropyl group, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the imidazolidinyl intermediate. This intermediate is then reacted with a hydroxypropyl derivative under controlled conditions to form the desired compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolidinyl group can be reduced to form amines.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the imidazolidinyl group may produce amines .
Scientific Research Applications
N~1~-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-iodobenzonitrile
- 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 3,4-Dimethylthiophene-2,5-dione
Uniqueness
N~1~-[3-(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)-2-HYDROXYPROPYL]-N~1~-(4-METHYLPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-9-11-16(12-10-15)24(30(28,29)18-7-5-4-6-8-18)14-17(25)13-23-19(26)21(2,3)22-20(23)27/h4-12,17,25H,13-14H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSJXRBCHZOJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C(=O)C(NC2=O)(C)C)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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